L-Agaritine
Overview
Description
L-Agaritine is an aromatic hydrazine-derivative mycotoxin found in mushroom species of the genus Agaricus . It is an α-amino acid and a derivative of phenylhydrazine . This compound is naturally present in fresh samples of at least 24 species of the genera Agaricus, Leucoagaricus, and Macrolepiota .
Preparation Methods
L-Agaritine can be extracted from cultivated Agaricus bisporus mushrooms using water or methanol . Industrial synthesis of this compound has been achieved with an 83% yield, and the overall yield of 33% . The synthetic route involves the reaction of phenylhydrazine with glutamic acid derivatives under specific conditions to form the desired product .
Chemical Reactions Analysis
L-Agaritine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydrazine derivatives .
Scientific Research Applications
L-Agaritine has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the behavior of hydrazine derivatives and their reactions.
Biology: Researchers investigate its role as a mycotoxin and its effects on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its impact on human health.
Mechanism of Action
The mechanism of action of L-Agaritine involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can cause damage to cellular structures, including DNA, proteins, and lipids . The molecular targets of this compound include enzymes involved in oxidative metabolism and pathways related to cellular stress responses .
Comparison with Similar Compounds
L-Agaritine is unique among hydrazine derivatives due to its specific structure and natural occurrence in mushrooms . Similar compounds include other hydrazine derivatives like phenylhydrazine and its analogs . These compounds share some chemical properties with this compound but differ in their biological activities and applications .
Properties
IUPAC Name |
2-amino-5-[2-[4-(hydroxymethyl)phenyl]hydrazinyl]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c13-10(12(18)19)5-6-11(17)15-14-9-3-1-8(7-16)2-4-9/h1-4,10,14,16H,5-7,13H2,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSPQXBFDCGXIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NNC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859765 | |
Record name | 2-Amino-5-{2-[4-(hydroxymethyl)phenyl]hydrazinyl}-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Agaritine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 209 °C | |
Record name | L-Agaritine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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